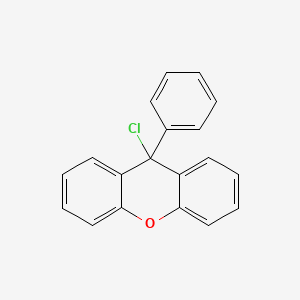

9-Chloro-9-phenyl-9H-xanthene

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of 9-Chloro-9-phenyl-9H-xanthene derivatives and related compounds has been explored through various methods. One approach involves the synthesis of 9,9-Bis(4-hydroxyphenyl)xanthene (BHPX) from xanthenone, which is then used to create a diacyl chloride monomer, 9,9-bis[4-(chloroformylphenoxy)phenyl]xanthene (BCPX). This monomer is synthesized through a multi-step process including nucleophilic fluorodisplacement, alkaline hydrolysis, and chlorination with thionyl chloride . Another method for synthesizing xanthene derivatives is the condensation of xylenols with aromatic aldehydes using p-toluenesulfonic acid (pTSA) as a catalyst under solvent-free conditions, which yields 9H-xanthene derivatives . Additionally, a one-pot synthesis involving the regioselective C–C bond formation of 9-phenyl-9H-xanthen-9-ol with various enolizable ketones in an acidic medium has been reported . A domino approach using scandium triflate as a catalyst has also been developed to synthesize unsymmetrical 9-substituted xanthene derivatives .

Molecular Structure Analysis

The molecular structure of xanthene derivatives has been studied using various techniques. For instance, the crystal and molecular structure of a trichlorospiro[benzofuran-3(2H),9′-[9H]xanthen]-2-one was determined using single crystal X-ray diffraction. The analysis revealed that the molecule possesses three phenyl rings fused to spirolactone with specific dihedral angles . This structural information is crucial for understanding the physical and chemical properties of xanthene derivatives.

Chemical Reactions Analysis

Xanthene derivatives undergo a variety of chemical reactions. The synthesis processes mentioned above involve reactions such as nucleophilic fluorodisplacement, alkaline hydrolysis, chlorination, condensation, and regioselective C–C bond formation . The scandium triflate-catalyzed synthesis of xanthene derivatives includes novel C-C and C-S bond cleavage, demonstrating the versatility of xanthene chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of xanthene derivatives are influenced by their molecular structure. The polyamides derived from BCPX exhibit high glass transition temperatures, decomposition temperatures, and char yields, indicating their thermal stability. They are also amorphous, soluble in polar solvents, and form transparent, flexible, and tough films with significant tensile strength, elongation at break, and initial moduli . The crystal structure analysis of the trichlorospiro xanthene derivative provides insights into the spatial arrangement of the molecule, which can affect its reactivity and interactions with other molecules .

Wissenschaftliche Forschungsanwendungen

Self-Assembled Superstructures

9-Phenyl-9H-xanthen-9-ol, closely related to 9-Chloro-9-phenyl-9H-xanthene, can form various multi carbon homologations through a C-C bond formation, resulting in derivatives that self-assemble into superstructures in solid states. These patterns in supramolecular architectures are influenced by steric and electronic nature of pendant arms (Kavala et al., 2007).

Polyimides in Electronics

Polyimide films prepared from 9,9-disubstituted xanthene dianhydrides, including those with phenyl and substituted phenyl groups, exhibit beneficial properties like good mechanical strength, lower dielectric constants, and low moisture absorption. These characteristics suggest potential applications in electronics, including in film, fiber, and other part applications (Trofimenko & Auman, 1994).

Electrophilic Reactivity Studies

Research on tetrabromorhodamine 123, which includes a structure related to xanthene, highlights the importance of electrophilic reactivity in the context of nucleophilic addition. This is significant in understanding the reactivity of these types of compounds (Ferreira et al., 2012).

Photophysical and Electrochemical Applications

Triarylamines based on 9H-Xanthen-9-one demonstrate varied photophysical properties influenced by the nature of peripheral amines. These properties, including absorption, emission, and thermal stability, suggest applications in the development of fluorescent materials with potential use in optical and electronic devices (Sharma, Shaikh, & Kamble, 2015).

Xanthene-Based Polyamides

Novel polyamides containing xanthene cardo groups have been synthesized, showing excellent solubility, high glass transition temperatures, and good mechanical properties. These polymers have potential applications in areas requiring materials with high thermal stability and good mechanical strength (Sheng et al., 2009).

Wirkmechanismus

Target of Action

9-Chloro-9-phenylxanthene, also known as Pixyl Chloride, is primarily used as a protecting group for alcohols and carboxamides . It reacts with the 5′-hydroxy groups of 2′-deoxyribonucleosides . The primary targets of this compound are therefore the hydroxy groups present in these molecules.

Mode of Action

Pixyl Chloride interacts with its targets by reacting with the 5′-hydroxy groups of 2′-deoxyribonucleosides (and their N-acyl derivatives) to give crystalline 9-phenylxanthen-9-yl (pixyl) derivatives . This reaction results in the formation of a protective group that can be removed by acidic hydrolysis under very mild conditions .

Biochemical Pathways

The biochemical pathway primarily affected by Pixyl Chloride is the synthesis of 2′-deoxyribonucleosides. By reacting with the 5′-hydroxy groups of these molecules, Pixyl Chloride forms a protective group that can later be removed to yield the original molecule . This process is crucial in the synthesis and manipulation of these molecules in a laboratory setting.

Result of Action

The primary result of Pixyl Chloride’s action is the formation of a protective group on 2′-deoxyribonucleosides. This protective group allows these molecules to undergo further reactions without affecting the 5′-hydroxy group . Once these additional reactions are complete, the protective group can be removed to yield the original molecule .

Action Environment

The efficacy and stability of Pixyl Chloride’s action can be influenced by several environmental factors. For instance, the reaction with 2′-deoxyribonucleosides occurs under specific conditions, and the removal of the protective group requires acidic hydrolysis . Therefore, factors such as pH and the presence of other chemicals can significantly impact the compound’s action.

Biochemische Analyse

Biochemical Properties

9-Chloro-9-phenylxanthene plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been used in the preparation of complex organic molecules where it acts as a protecting group for hydroxyl functionalities . The compound’s interaction with enzymes such as esterases and proteases can lead to the formation of stable intermediates, which are crucial for studying enzyme kinetics and mechanisms.

Cellular Effects

The effects of 9-Chloro-9-phenylxanthene on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell lines, 9-Chloro-9-phenylxanthene can modulate the expression of genes involved in oxidative stress responses and apoptosis . This modulation can lead to altered cellular metabolism, affecting the overall function and viability of the cells.

Molecular Mechanism

At the molecular level, 9-Chloro-9-phenylxanthene exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. This binding can result in conformational changes that either enhance or inhibit the enzyme’s activity . Additionally, 9-Chloro-9-phenylxanthene can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby altering the transcriptional landscape of the cell.

Temporal Effects in Laboratory Settings

The stability and degradation of 9-Chloro-9-phenylxanthene in laboratory settings are critical for its application in long-term studies. Over time, the compound can undergo hydrolysis or other degradation processes, which may affect its efficacy and interactions with biomolecules . Long-term studies have shown that while 9-Chloro-9-phenylxanthene remains relatively stable under controlled conditions, its degradation products can have distinct biochemical activities that need to be considered in experimental designs.

Dosage Effects in Animal Models

In animal models, the effects of 9-Chloro-9-phenylxanthene vary with dosage. At low doses, the compound may exhibit minimal toxicity and can be used to study its biochemical interactions without significant adverse effects . At higher doses, 9-Chloro-9-phenylxanthene can induce toxic effects, including hepatotoxicity and nephrotoxicity, which are critical for assessing its safety profile in preclinical studies.

Metabolic Pathways

9-Chloro-9-phenylxanthene is involved in several metabolic pathways. It can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and the levels of key metabolites within the cell. Understanding these pathways is essential for elucidating the compound’s overall impact on cellular metabolism.

Transport and Distribution

The transport and distribution of 9-Chloro-9-phenylxanthene within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . For instance, 9-Chloro-9-phenylxanthene can be transported into the cell via organic anion transporters and distributed to various organelles, where it exerts its biochemical effects.

Subcellular Localization

The subcellular localization of 9-Chloro-9-phenylxanthene is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Understanding its subcellular distribution helps in deciphering its precise role in cellular processes.

Eigenschaften

IUPAC Name |

9-chloro-9-phenylxanthene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13ClO/c20-19(14-8-2-1-3-9-14)15-10-4-6-12-17(15)21-18-13-7-5-11-16(18)19/h1-13H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTGMODSTGYKJDG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2(C3=CC=CC=C3OC4=CC=CC=C42)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00195288 | |

| Record name | 9-Chloro-9-phenyl-9H-xanthene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00195288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

42506-03-6 | |

| Record name | 9-Chloro-9-phenyl-9H-xanthene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42506-03-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9-Chloro-9-phenyl-9H-xanthene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042506036 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-Chloro-9-phenyl-9H-xanthene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00195288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-chloro-9-phenyl-9H-xanthene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.761 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 9-CHLORO-9-PHENYL-9H-XANTHENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3DJX63N6JH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

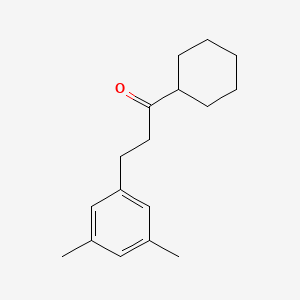

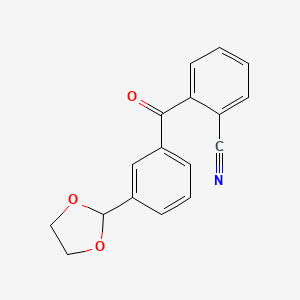

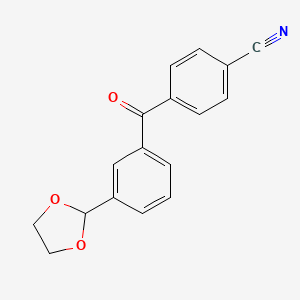

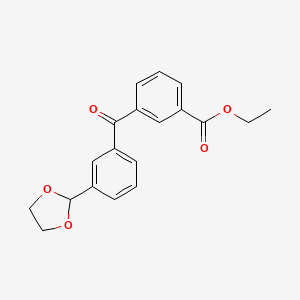

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

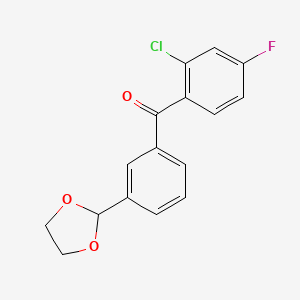

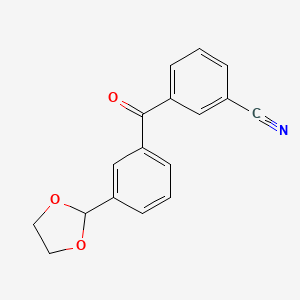

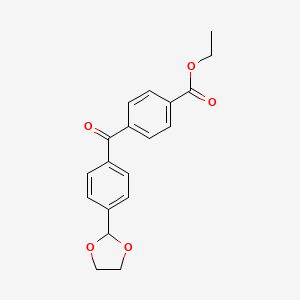

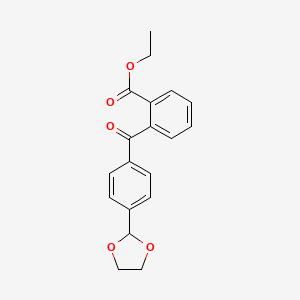

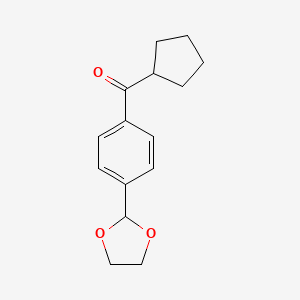

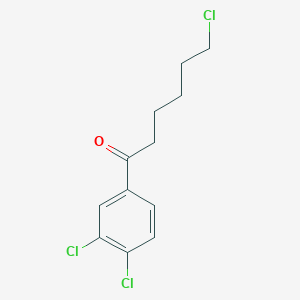

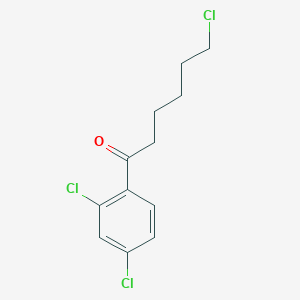

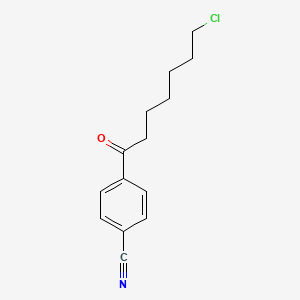

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.